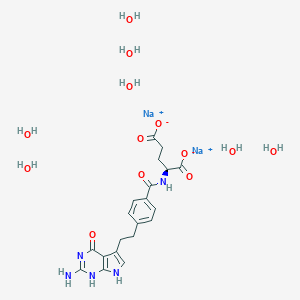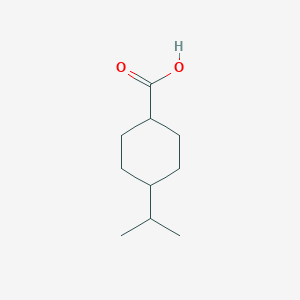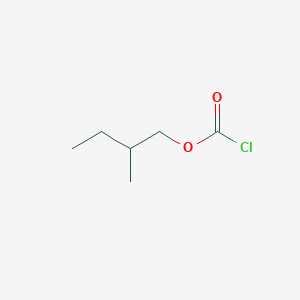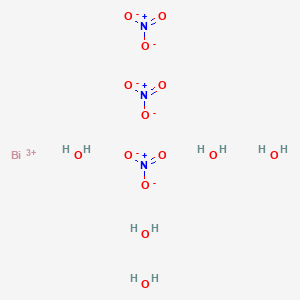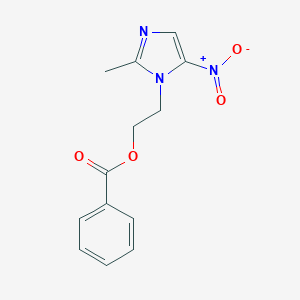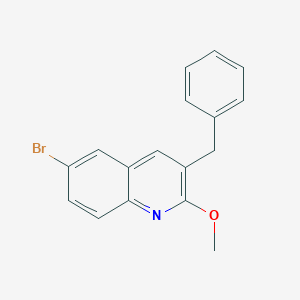
3-Benzyl-6-bromo-2-methoxyquinoline
Vue d'ensemble
Description
3-Benzyl-6-bromo-2-methoxyquinoline is a quinoline derivative . It is used as a reactant in the preparation of Bedaquiline , a potential drug for the treatment of tuberculosis .
Synthesis Analysis
The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline involves several steps . First, p-bromoaniline reacts with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N-(4-bromo-2-formylphenyl)-3-phenylacrylamide. The resulting compound reacts with phosphorus oxychloride to generate another compound. Finally, this compound reacts with sodium methoxide to generate 3-Benzyl-6-bromo-2-methoxyquinoline .Molecular Structure Analysis
The molecular formula of 3-Benzyl-6-bromo-2-methoxyquinoline is C17H14BrNO . Its molecular weight is 328.2 .Chemical Reactions Analysis
3-Benzyl-6-bromo-2-methoxyquinoline is a reactant used in the preparation of Bedaquiline . It can be synthesized from 3-Benzyl-6-bromo-2-chloroquinoline and sodium methoxide in dry methanol .Physical And Chemical Properties Analysis
3-Benzyl-6-bromo-2-methoxyquinoline has a melting point of 82-83℃ and a predicted boiling point of 420.5±40.0 °C . Its predicted density is 1.388±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a white solid .Applications De Recherche Scientifique
Anti-Tuberculosis Activity
This compound has been found to be active against Mycobacterium tuberculosis H37Rv strain . This makes it a potential candidate for the development of new anti-tuberculosis drugs.
Quinoline Derivative
3-Benzyl-6-bromo-2-methoxyquinoline is a quinoline derivative . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Biological and Pharmacological Activities
Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Role in Chemical Reactions
The primary significance of 3-Benzyl-6-bromo-2-methoxyquinoline lies in its role as a precursor for Bedaquiline synthesis. The reported method involves a one-step substitution reaction .
Mécanisme D'action
Mode of Action
It is used in the synthesis of Bedaquiline, which acts on Mycobacterium tuberculosis. The exact interaction of 3-Benzyl-6-bromo-2-methoxyquinoline with its targets during the synthesis process is complex and involves several chemical reactions .
Pharmacokinetics
5±400 °C . It is slightly soluble in chloroform and methanol , which could potentially impact its use in various synthesis processes.
Action Environment
The action of 3-Benzyl-6-bromo-2-methoxyquinoline is influenced by various environmental factors. For instance, it should be stored in a dry, room temperature environment . Its solubility in different solvents and its stability under various conditions can also affect its efficacy as a chemical intermediate .
Safety and Hazards
The safety data sheet for 3-Benzyl-6-bromo-2-methoxyquinoline recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Orientations Futures
3-Benzyl-6-bromo-2-methoxyquinoline is an important intermediate for synthesizing Bedaquiline , a drug developed for the treatment of drug-resistant tuberculosis . The synthesis method of 3-Benzyl-6-bromo-2-methoxyquinoline has been improved to increase the yield and make the reaction process clearer . This could potentially make the production of Bedaquiline more efficient, which would be beneficial for the treatment of tuberculosis .
Propriétés
IUPAC Name |
3-benzyl-6-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHVNYOCKTDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470319 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-bromo-2-methoxyquinoline | |
CAS RN |
654655-69-3 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What spectroscopic data is available for characterizing 3-benzyl-6-bromo-2-methoxyquinoline?
A1: The structure of 3-benzyl-6-bromo-2-methoxyquinoline has been confirmed using several spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectrometry. [] You can find detailed spectroscopic data within the research paper.
Q2: How was the structure of 3-benzyl-6-bromo-2-methoxyquinoline determined experimentally and theoretically?
A2: The structure of 3-benzyl-6-bromo-2-methoxyquinoline was determined experimentally using single-crystal X-ray diffraction, which allowed for a detailed analysis of its crystallographic and conformational properties. [] To complement these findings, density functional theory (DFT) calculations were performed to model the molecular structure. The results from the DFT calculations were found to be consistent with the experimental data obtained from the X-ray diffraction analysis. [] This combined approach provides a comprehensive understanding of the compound's structure. You can find detailed information about the crystallographic data and DFT calculations in the research paper.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




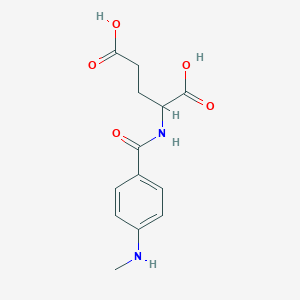

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

